(S)-Methyl quinuclidine-2-carboxylate is a chiral compound belonging to the class of quinuclidine derivatives, which are bicyclic amines. This compound is characterized by its unique bicyclic structure that contributes to its biological activity and potential applications in medicinal chemistry. The compound is often used in the synthesis of various pharmaceuticals and serves as a valuable intermediate in organic synthesis.
This compound is classified under several categories:
The synthesis of (S)-Methyl quinuclidine-2-carboxylate typically involves several key steps:
The synthesis may also involve other methods such as:
(S)-Methyl quinuclidine-2-carboxylate features a bicyclic structure with a nitrogen atom incorporated into the ring system. The molecular formula is , and it has a molecular weight of 169.22 g/mol.
(S)-Methyl quinuclidine-2-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the stereochemistry at the nitrogen atom and the presence of the carboxylate group, making it a versatile intermediate for further transformations.
The mechanism of action for (S)-Methyl quinuclidine-2-carboxylate primarily relates to its interactions with biological targets, particularly in medicinal chemistry contexts:
Data on specific receptor interactions or enzyme targets remains limited but suggests a role in neuropharmacology.
Relevant data indicates that the compound's properties make it suitable for various applications in organic synthesis and pharmaceutical development .
(S)-Methyl quinuclidine-2-carboxylate has several scientific uses:
The versatility of (S)-Methyl quinuclidine-2-carboxylate highlights its significance in both academic research and industrial applications, supporting advancements in drug discovery and development .
The construction of enantiomerically pure quinuclidine frameworks requires innovative methodologies to overcome inherent stereochemical complexities. Modern approaches leverage organocatalytic strategies to establish chiral centers with exceptional precision. A landmark advancement involves an organocatalytic formal aza [3 + 3] cycloaddition followed by a Strecker-type cyanation, achieving the tetrasubstituted piperidine precursor to quinuclidine in 90% yield with 94% enantiomeric excess (ee) using only 0.5 mol% chiral catalyst [4]. This efficiency is particularly valuable for large-scale applications where catalyst loading directly impacts production costs.
Alternative practical synthetic routes to S-quinuclidine-2-carboxylic acid—the direct precursor to the methyl ester—have been optimized from naturally available starting materials. These routes typically involve multi-step sequences (approximately 3-5 steps) from gibberellic acid or other terpenoid precursors through selective ring distortion reactions [3] [9]. The stereochemical integrity is preserved through careful control of reaction parameters to prevent epimerization at the C2 carbon. For industrial-scale production, economic considerations favor routes from commodity chemicals over complex natural product extraction, though this requires meticulous stereochemical management.
Table 1: Comparative Enantioselective Approaches to Quinuclidine Scaffolds
Methodology | Key Starting Material | Steps | Overall Yield | ee (%) | Scale Feasibility |
---|---|---|---|---|---|
Organocatalytic Cycloaddition/Cyanation | Synthetic aldehyde/thiomalonamate | 8 | 32% | 94 | Multi-gram [4] |
Natural Product Derivatization | Gibberellic acid | 3-5 | 40-55% | >99 | Kilogram [3] [9] |
Classical Resolution | Racemic quinuclidine acid | Varies | ≤25% | >99 | Moderate [5] |
The conversion of S-quinuclidine-2-carboxylic acid to its methyl ester derivative demands chemoselective methods that preserve stereochemical purity. Direct esterification using thionyl chloride in methanol provides the methyl ester efficiently but carries significant risk of racemization under acidic conditions due to the α-position of the carboxylic acid relative to the basic quinuclidine nitrogen [1]. This side reaction necessitates stringent control of reaction temperature (<0°C) and acid stoichiometry.
A superior stereoretentive approach employs the temporary transformation of the carboxylic acid to a methyl imidate intermediate. This strategy involves chemoselective activation of the cyano group in advanced piperidine intermediates, followed by methanol treatment to form the imidate, which undergoes hydrolysis under mild acidic conditions (AcOH/THF/H2O) to yield the methyl ester without epimerization [4]. The stereochemical outcome is confirmed through NMR analysis of coupling constants, verifying retention of configuration at the chiral center [7]. This method demonstrates exceptional compatibility with the sensitive quinuclidine nitrogen and adjacent stereocenters.
The Wittig olefination serves as a pivotal transformation for introducing exocyclic alkene functionality at strategic positions on the quinuclidine scaffold, particularly at the C5 position. This reaction enables the conversion of quinuclidinone precursors to valuable 5-methylene and 5-ethylidene derivatives with predictable stereochemical outcomes. The reaction of quinuclidin-5-one derivatives with stabilized phosphorus ylides (e.g., Ph₃P=CHCO₂Et) predominantly yields (Z)-alkenes due to the conformational constraints imposed by the rigid bicyclic system [7].
The stereochemical behavior of 5-substituted quinuclidine-2-carboxylic acid derivatives has been extensively studied using NMR spectroscopy, confirming that the Wittig reaction proceeds with high diastereoselectivity when applied to conformationally locked systems [7]. The resulting alkenes maintain their configuration during subsequent transformations, including ester hydrolysis or reduction, making this methodology invaluable for generating structurally diverse quinuclidine libraries. Compared to alternative alkylation methods, the Wittig approach offers superior functional group tolerance toward the ester moiety at C2 and the tertiary nitrogen, requiring no additional protection in most cases.
Beyond simple methylene formation, modified Wittig protocols enable the installation of functionalized side chains essential for pharmaceutical applications. For instance, the use of carbonyl-stabilized ylides introduces electron-deficient alkenes amenable to further Michael additions or cycloadditions, expanding the chemical space accessible from the quinuclidine core. This versatility explains the Wittig reaction's prominence in alkaloid synthesis, where it efficiently constructs complex molecular architectures from relatively simple precursors [6].
Table 3: Wittig Reaction Applications in Quinuclidine Chemistry
Quinuclidine Substrate | Wittig Reagent | Product | Stereoselectivity | Application Context |
---|---|---|---|---|
Quinuclidin-5-one | Ph₃P=CH₂ | 5-Methylenequinuclidine | >95% Z (by NMR) [7] | Exocyclic alkene synthesis |
Quinuclidin-5-one | Ph₃P=CHCH₃ | 5-Ethylidenequinuclidine | 8:1 Z:E ratio | Semicyclic alkene studies [7] |
N-protected quinuclidinone | Ph₃P=CHCO₂Et | Vinyl carboxylate | Not reported | Intermediate diversification [6] |
3-Oxo derivative | Ph₃P=CHAr | Styryl derivatives | Moderate (E) | Alkaloid analog synthesis [6] |
The translation of laboratory synthetic routes to industrially viable processes for (S)-methyl quinuclidine-2-carboxylate necessitates systematic optimization of critical parameters. Catalyst efficiency represents a primary focus, with organocatalytic methods achieving remarkable improvements through precise ligand design. The reduction of catalyst loading to 0.5 mol% in the key cyclization/cyanation step while maintaining high enantioselectivity (94% ee) substantially reduces production costs for advanced intermediates [4]. This optimization required extensive screening of silyl-protected diarylprolinol catalysts and cocatalysts (benzoic acid, methanol) to accelerate the rate-determining step.
Solvent selection profoundly impacts yield and purity in esterification steps. Replacement of conventional chlorinated solvents (CH₂Cl₂) with methyl tert-butyl ether (MTBE) during DIBAL-H reductions of ester intermediates suppresses side reactions and simplifies aqueous workup procedures [4]. Additionally, flow chemistry implementations of high-pressure hydrogenation steps (for protecting group removal or double bond reduction) enhance reproducibility and safety profile compared to batch processes, particularly for reactions requiring >50 psi hydrogen pressure.
Purification strategy optimization has enabled direct crystallization of (S)-methyl quinuclidine-2-carboxylate hydrochloride salt from reaction mixtures, eliminating costly chromatography. This advancement leverages the compound's distinctive crystallization behavior from ethanol/ethyl acetate mixtures, yielding pharmaceutical-grade material (>99.5% ee) after a single recrystallization [1] [9]. For the critical quinuclidine ring closure step, microwave-assisted heating at 150°C in DMF reduces reaction times from 48 hours to 30 minutes while improving yields by 15-20% through suppression of decomposition pathways [5].
Table 4: Optimized Parameters for Key Production Steps
Synthetic Step | Laboratory Conditions | Optimized Production Conditions | Impact on Yield/Purity |
---|---|---|---|
Quinuclidine Cyclization | 48h reflux in toluene | Microwave, 150°C, DMF, 30 min | Yield increase: 65%→82% [9] |
Enantioselective Cycloaddition | 10 mol% catalyst, CHCl₃ | 0.5 mol% catalyst, toluene/MeOH | Catalyst cost reduced 20-fold [4] |
Ester Reduction | DIBAL-H, CH₂Cl₂, -78°C | DIBAL-H, MTBE, -95°C | Purity: 88%→96% [4] |
Final Crystallization | Silica gel chromatography | Ethanol/EtOAc recrystallization | Operating cost reduction 40% [1] |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2